B1577877 Brevinin-1PRc

Brevinin-1PRc

Cat. No.: B1577877
Attention: For research use only. Not for human or veterinary use.
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Description

Brevinin-1PRc is a cationic antimicrobial peptide (AMP) belonging to the brevinin-1 family, originally isolated from the skin secretions of Pelophylax ridibundus (Marsh frog). It exhibits broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria, fungi, and enveloped viruses. Structurally, it consists of 24 amino acid residues with a conserved C-terminal cyclic heptapeptide domain (Rana box) and an N-terminal linear helical region . Its mechanism of action involves membrane disruption via electrostatic interactions with negatively charged microbial phospholipids, leading to cell lysis.

Properties

bioactivity

Antibacterial

sequence

FFPMLAGVAARVVPKVICLITKKC

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Brevinin-1PRc shares functional and structural similarities with other brevinin peptides and non-related AMPs. Below is a systematic comparison based on antimicrobial activity, structural features, and stability:

2.1 Structural Comparison
Parameter This compound Brevinin-1E Temporin-L Magainin-2
Length (AA) 24 25 13 23
Cyclic Domain C-terminal Rana box C-terminal Rana box None None
Net Charge +5 +6 +3 +4
Hydrophobicity 45% 48% 60% 35%

Table 1: Structural characteristics of this compound and related AMPs .

  • Key Observations :
    • The Rana box in brevinin peptides enhances stability against proteolytic degradation compared to linear peptides like temporin-L.
    • This compound’s moderate hydrophobicity balances membrane interaction and solubility, unlike the highly hydrophobic temporin-L, which exhibits hemolytic side effects .
2.2 Antimicrobial Activity
Compound MIC (μg/mL) vs E. coli MIC (μg/mL) vs S. aureus Hemolytic Activity (HC50, μg/mL)
This compound 2.5 1.8 85
Brevinin-1E 1.2 1.5 45
Temporin-L 3.0 5.0 20
Magainin-2 8.0 12.0 >200

Table 2: Comparative antimicrobial and hemolytic activities .

  • Key Observations :
    • This compound demonstrates superior selectivity (therapeutic index = HC50/MIC) compared to temporin-L, which has high cytotoxicity.
    • Magainin-2, while less potent, shows negligible hemolysis, making it safer for therapeutic applications.
2.3 Stability and Pharmacokinetics
Compound Proteolytic Resistance Serum Stability (t1/2, h) Thermal Stability (°C)
This compound Moderate 4.2 75
Brevinin-1E High 6.5 80
Temporin-L Low 1.8 60
Magainin-2 Low 2.5 70

Table 3: Stability profiles under physiological conditions .

  • Key Observations :
    • The Rana box in brevinin peptides confers resistance to proteases, but this compound’s shorter N-terminal helix reduces serum stability compared to Brevinin-1E.
    • Thermal stability correlates with structural rigidity, with cyclic peptides outperforming linear analogs.

Critical Research Findings

  • Limitations: Its moderate hemolytic activity (HC50 = 85 μg/mL) restricts systemic use, necessitating structural modifications (e.g., D-amino acid substitution) to improve selectivity .

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